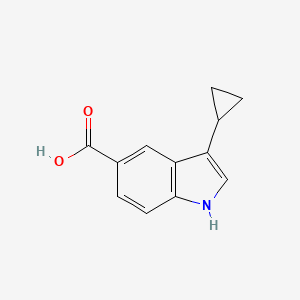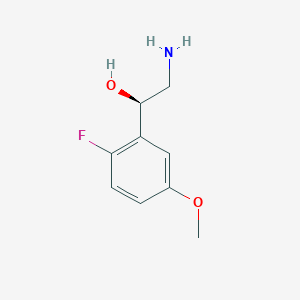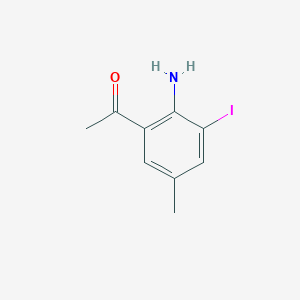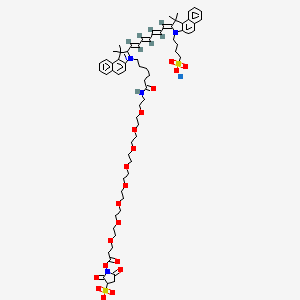![molecular formula C11H15N3O7 B12842615 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is a member of the class of uridines where the hydrogen at position 5 of the pyrimidine ring is substituted by a 2-amino-2-oxoethyl group . This modification plays a crucial role in the accurate and efficient translation of the genetic code into proteins .
Preparation Methods
The synthesis of 5-Carbamoylmethyluridine can be achieved through various routes. One common method involves the modification of uridine at the wobble position of tRNA. In eukaryotes, this modification is facilitated by specific enzymes such as Trm9 and ALKBH8 . Industrial production methods typically involve the use of 5-hydroxyuridine and (triphenylphosphoranylidene)acetamide as starting materials .
Chemical Reactions Analysis
5-Carbamoylmethyluridine undergoes several types of chemical reactions, including substitution and methylation. Common reagents used in these reactions include methylating agents and various enzymes. For instance, the Trm9 and Trm112 proteins are required for the methyl esterification of modified uridine nucleosides . The major products formed from these reactions include 5-methoxycarbonylmethyluridine and 5-methoxycarbonylmethyl-2-thiouridine .
Scientific Research Applications
5-Carbamoylmethyluridine has several scientific research applications. In chemistry, it is used to study the modification of nucleosides and their impact on genetic translation. In biology, it is crucial for understanding the role of tRNA modifications in protein synthesis Additionally, it is used in industrial processes involving the synthesis of modified nucleosides .
Mechanism of Action
The mechanism of action of 5-Carbamoylmethyluridine involves its incorporation into tRNA, where it plays a role in the accurate decoding of mRNA during protein synthesis. The modification at the wobble position of tRNA enhances the stability and efficiency of codon-anticodon interactions . The molecular targets involved include the enzymes Trm9 and ALKBH8, which facilitate the modification process .
Comparison with Similar Compounds
5-Carbamoylmethyluridine can be compared with other similar compounds such as 5-methoxycarbonylmethyluridine, 5-carbamoylmethyl-2’-O-methyluridine, and 5-methoxycarbonylmethyl-2-thiouridine . These compounds share similar structures but differ in their specific modifications and functional roles. For instance, 5-methoxycarbonylmethyluridine has a methoxycarbonyl group instead of a carbamoylmethyl group, which affects its chemical properties and biological functions .
Properties
Molecular Formula |
C11H15N3O7 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O7/c1-20-3-5-6(15)7(16)10(21-5)14-2-4(8(12)17)9(18)13-11(14)19/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,19)/t5-,6-,7-,10-/m1/s1 |
InChI Key |
KSEIVIRALMLQNU-DAGMQNCNSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
Canonical SMILES |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)












